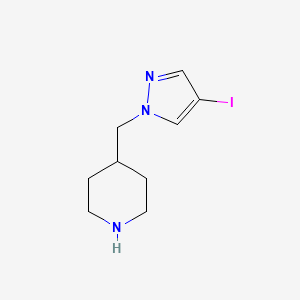
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
概要
説明
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is an organic compound belonging to the class of substituted piperidines. It is commonly used as an intermediate in the synthesis of other organic compounds due to its unique properties. The compound has a molecular formula of C10H14IN3 and a molecular weight of 279.14 g/mol.
準備方法
The synthesis of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . This process is advantageous due to its good yields, easy work-ups, short reaction times, and mild reaction conditions .
化学反応の分析
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various types of chemical reactions, including substitution reactions. The compound can react with different reagents to form a variety of products. For instance, it can be used as an intermediate in the synthesis of other organic compounds due to its unique properties.
科学的研究の応用
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is widely used in scientific research as an intermediate in the synthesis of other organic compounds. It is particularly valuable in the fields of chemistry and biology for the development of new compounds and materials. Additionally, its unique properties make it useful in the pharmaceutical industry for the synthesis of potential drug candidates .
作用機序
The exact mechanism of action of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is not well-documented. compounds containing the piperidine moiety are known to interact with various molecular targets and pathways. For example, piperidine-based compounds can stimulate sensory hairs on the antennae of insects, leading to their repellent effects . This suggests that this compound may also interact with specific molecular targets in a similar manner.
類似化合物との比較
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can be compared to other piperidine derivatives, such as piperidin-4-ol derivatives. These compounds are also used in the synthesis of other organic compounds and have similar properties . this compound is unique due to its specific structure and the presence of the iodopyrazole group, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a valuable compound in scientific research and industrial applications Its unique properties and reactivity make it an important intermediate in the synthesis of various organic compounds
生物活性
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C9H14IN3
- Molecular Weight : 273.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cyclooxygenase Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. These inhibitors are significant in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Properties : Some pyrazole derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth, particularly in prostate cancer cells . The specific activity of this compound in this context requires further investigation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related pyrazole derivatives:
Case Study 1: COX Inhibition
A study conducted by Eren et al. evaluated a series of pyrazole derivatives, including compounds similar to this compound, for their COX inhibitory activity. The most potent compound showed an IC50 value significantly lower than that of traditional NSAIDs, indicating strong anti-inflammatory potential .
Case Study 2: Antimicrobial Testing
In a comprehensive evaluation of synthesized piperidine derivatives, it was found that compounds with structural similarities to this compound exhibited notable antibacterial activity against various strains, including resistant bacteria .
Case Study 3: Anticancer Activity
Research on pyrazole derivatives has indicated that they can effectively inhibit the proliferation of prostate cancer cells. The specific effects of this compound on cancer cell lines are yet to be fully characterized but show promise based on related compounds .
特性
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPCZHUWIWJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















